molecular formula C9H12FN3O B2818262 5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine CAS No. 2093586-65-1

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine

Cat. No. B2818262
CAS RN: 2093586-65-1
M. Wt: 197.213
InChI Key: FKCSAGTYPRXYQV-UHFFFAOYSA-N
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Description

1,2,4-oxadiazole derivatives have exhibited significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .


Synthesis Analysis

A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives was confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific compound. For example, one compound had a melting point of 133–135 °C .

Scientific Research Applications

Anticancer Activity

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated for their anticancer activities. The research has shown that these compounds, specifically when integrated into the 1,3,4-oxadiazole and tetrahydropyridine frameworks, display potential as anticancer agents. The study involved the synthesis of various analogs to examine their biological activities, particularly against MCF-7 breast cancer cell lines, where novel compounds demonstrated moderate cytotoxicity (Redda & Gangapuram, 2007).

Neurochemical Evaluation

Another application area is in neurochemical evaluation, where derivatives of this compound have been synthesized as M1 muscarinic receptor agonists. These compounds have been tested for their affinity and efficacy at muscarinic receptors coupled to phosphoinositide metabolism in the central nervous system. Such research highlights the potential use of these compounds in treating neurological disorders by targeting specific receptor pathways (Dunbar et al., 1993).

Herbicidal Activity

Additionally, certain derivatives have been investigated for their herbicidal activity. For example, novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety have shown promising herbicidal activity against graminaceous plants, indicating the versatility of this chemical framework in developing agrochemical agents (Tajik & Dadras, 2011).

Radiopharmaceutical Applications

In radiopharmaceutical science, compounds utilizing the this compound scaffold have been explored for imaging M2 muscarinic acetylcholine receptors in the brain using positron emission tomography (PET). This application is significant for the diagnosis and monitoring of neurological disorders such as Alzheimer's disease, showcasing the compound's utility in medical imaging and diagnostics (van Oosten et al., 2009).

Future Directions

The future research directions for 1,2,4-oxadiazole derivatives could involve further investigation of their anticancer activity towards a panel of four human cancer cell lines . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process.

properties

IUPAC Name

5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-7-11-9(14-12-7)6-13-4-2-3-8(10)5-13/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSAGTYPRXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC=C(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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